Superior Hepatic Target Binding Affinity Versus Gentianaceae Secoiridoid Analogs in Molecular Docking Studies
In a comparative molecular docking study screening secoiridoid glycosides from the Gentianaceae family, (-)-Sweroside exhibited the highest binding affinity among four tested compounds against the hepatoprotective target 1JBQ (human cystathionine beta-synthase), with a maximum binding energy of -38.97, compared to gentiopicroside which showed -30.53 against the 1O93 target, and amarogentin which demonstrated the least affinity of 69.13 with 1JEN and 1JBQ [1].
| Evidence Dimension | Molecular binding energy (ΔG, kcal/mol) against hepatoprotective targets |
|---|---|
| Target Compound Data | (-)-Sweroside: -38.97 (against 1JBQ target) |
| Comparator Or Baseline | Gentiopicroside: -30.53 (against 1O93 target); Amarogentin: 69.13 (against 1JEN and 1JBQ) |
| Quantified Difference | Sweroside exhibits 28% higher binding affinity magnitude than gentiopicroside, and substantially greater affinity than amarogentin |
| Conditions | In silico molecular docking against human hepatoprotective targets including 1JEN, 2OOL, 2PO2, 1JBQ, 2AZT, 2OBV, and 1O93 |
Why This Matters
This target-specific affinity difference justifies the selection of (-)-Sweroside over gentiopicroside or amarogentin for studies focused on cystathionine beta-synthase-mediated hepatoprotective mechanisms.
- [1] Aiyalu R, et al. Screening of iridoids and seco-iridoids in gentianaceae family against liver corrective targets using molecular docking studies. Res J Pharm Tech. 2019;12(12):5735-5738. View Source
